molecular formula C8H18N2 B080129 2-(4-Methylpiperidin-1-yl)ethanamine CAS No. 14156-95-7

2-(4-Methylpiperidin-1-yl)ethanamine

Cat. No. B080129
CAS RN: 14156-95-7
M. Wt: 142.24 g/mol
InChI Key: BTEYOILJVIONOI-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethanamine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

  • Schiff bases derived from 2-(piperidin-4-yl)ethanamine were synthesized, showcasing a method involving dehydration reactions between 2-(piperidin-4-yl)ethanamine and corresponding aldehydes (Warad et al., 2020).
  • 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amines, were synthesized, demonstrating another synthesis approach for related compounds (Kurokawa, 1983).

Molecular Structure Analysis

  • The molecular structure of related Schiff bases derived from 2-(piperidin-4-yl)ethanamine was analyzed using various spectroscopic methods, including UV–Visible and FTIR spectroscopy, as well as NMR (Warad et al., 2020).

Chemical Reactions and Properties

  • The reaction of 2-vinylaniline derivatives with 1-methylpiperidin-4-one under specific conditions leads to the formation of new polycyclic indole derivatives, indicating the reactivity of compounds structurally related to 2-(4-Methylpiperidin-1-yl)ethanamine (Walter et al., 1993).

Physical Properties Analysis

  • The physical properties of 2-(4-Methylpiperidin-1-yl)ethanamine-related compounds, such as Schiff bases, were characterized using physical measurements like MS, EA, EDS, and TG-derived physical measurements (Warad et al., 2020).

Chemical Properties Analysis

  • The chemical properties of related compounds were explored through various analyses, including their antimicrobial activities and interactions with DNA, providing insights into the functional aspects of these molecules (Kumar et al., 2012).

Scientific Research Applications

DNA Interaction and Imaging Applications

2-(4-Methylpiperidin-1-yl)ethanamine and its derivatives show significant promise in the realm of DNA interactions and imaging. For instance, Hoechst 33258, a compound structurally related to 2-(4-Methylpiperidin-1-yl)ethanamine, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Its ability to penetrate cells and bind DNA makes it invaluable in cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content and plant chromosomes. Beyond staining, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Gas Separation Technologies

In the field of gas separation, 2-(4-Methylpiperidin-1-yl)ethanamine derivatives, specifically in the context of supported ionic liquid membranes (SILMs), show enhanced performance over standard polymers for CO2/N2 and CO2/CH4 separations. This research suggests the critical role of 2-(4-Methylpiperidin-1-yl)ethanamine derivatives in developing new room temperature ionic liquids (RTILs) and SILMs, aiming for higher efficiency in gas separation processes. The analysis underlines the need for future research focused on SILMs made from RTILs with smaller molar volumes, potentially improving separation performance (Scovazzo, 2009).

Pharmacology and Therapeutics

In pharmacology, derivatives of 2-(4-Methylpiperidin-1-yl)ethanamine, such as AR-A000002, demonstrate potential as novel treatments for anxiety and affective disorders. AR-A000002, a selective 5-HT1B antagonist, shows anxiolytic activity in various animal models and effectiveness in antidepressant paradigms, suggesting its utility in treating both anxiety and depression. This provides a glimpse into how modifications of the 2-(4-Methylpiperidin-1-yl)ethanamine structure can yield compounds with significant therapeutic potential (Hudzik et al., 2003).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYOILJVIONOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354822
Record name 2-(4-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)ethanamine

CAS RN

14156-95-7
Record name 2-(4-methylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperidin-1-yl)ethan-1-amine
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